5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid
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Overview
Description
The compound of interest, 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid, is a brominated benzoic acid derivative with a triazole ring. This structure is indicative of a class of compounds that have been explored for various biological activities, including antimicrobial and antiviral properties. The presence of the bromine atom and the triazole ring suggests potential reactivity and interaction with biological systems, which is supported by the studies on related compounds .
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds typically involves multi-step reactions, starting from readily available materials. For instance, the synthesis of 5-bromo-2-(iodomethyl)benzofuran and its subsequent conversion to triazole derivatives has been reported, involving reduction and iodination steps . Similarly, the synthesis of 5-bromoanthranilic acid derivatives has been achieved through condensation reactions . These methods reflect the general strategies that might be employed in the synthesis of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid, although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular framework. The crystal structure of related compounds, such as 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, has been elucidated, showing features like hydrogen bonding and π-π interactions . These structural analyses are crucial for understanding the reactivity and potential binding modes of the compounds.
Chemical Reactions Analysis
Brominated compounds are typically reactive due to the presence of the bromine atom, which can participate in various chemical reactions, including nucleophilic substitution . The reactivity of the bromine atom allows for further functionalization of the compound, which can be used to synthesize a wide array of derivatives with potential biological activities. The reaction of brominated compounds with halogen-containing reagents has been explored, leading to the synthesis of new compounds with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are influenced by the presence of the bromine atom and the substituents on the aromatic ring. These compounds typically exhibit solid-state properties that can be characterized by techniques such as XRD and SEM . The solubility, melting point, and stability of these compounds can vary significantly depending on the nature of the substituents and the overall molecular structure. The presence of the triazole ring can also impact the acidity of the benzoic acid moiety, potentially affecting the compound's solubility and reactivity.
Biological Activity
The biological activity of brominated benzoic acid derivatives is an area of significant interest. Compounds with similar structures have been evaluated for their antimicrobial activities against various bacterial strains . For example, metal complexes of brominated benzoic acid derivatives have shown antibacterial activity, with the Cu(II) complex exhibiting the highest activity . Additionally, some derivatives have demonstrated antiviral activity against viruses such as HIV and HSV . These activities suggest that 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid could also possess similar biological properties, warranting further investigation.
Scientific Research Applications
Synthesis and Reactivity
5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid falls within the broader category of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities and synthetic applications. A significant aspect of research on triazole compounds involves their synthesis and chemical reactivity. For instance, the preparation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has been a focus due to their potential in creating new drugs with various biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, among others (Ferreira et al., 2013). The research emphasizes the need for new, efficient preparations that consider green chemistry principles.
Biological Activities
The biological features of new 1,2,4-triazole derivatives have also been a subject of extensive research. These compounds demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of these compounds for their potential therapeutic applications has been a promising direction in scientific research, underscoring the importance of chemical modeling and synthesis of 1,2,4-triazoles and their derivatives (Ohloblina, 2022).
Environmental Stability and Degradation
Another aspect of research on compounds like 5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid involves their environmental stability and degradation pathways. For example, the study of nitisinone, a related triketone, sheds light on the degradation processes of such compounds under various conditions, providing insights into their environmental impact and stability (Barchańska et al., 2019).
Supramolecular Chemistry and Material Science
The application of benzazoles, including triazole derivatives, extends into supramolecular chemistry and material science. These compounds serve as building blocks for creating supramolecular structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly behavior of these compounds, driven by hydrogen bonding and other non-covalent interactions, opens avenues for innovative materials and therapeutic agents (Cantekin et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABJYCPLXQFDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid |
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